![molecular formula C11H20FNO4S B13601713 tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13601713.png)
tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopentyl ring, and a fluorosulfonyl functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate typically involves the reaction of a cyclopentyl derivative with a fluorosulfonyl-containing reagent. The process may include steps such as:
Formation of the cyclopentyl intermediate: This can be achieved through various methods, including cyclization reactions or the use of cyclopentyl halides.
Introduction of the fluorosulfonyl group: This step involves the reaction of the cyclopentyl intermediate with a fluorosulfonyl-containing reagent, such as fluorosulfonyl chloride, under controlled conditions.
Carbamate formation: The final step involves the reaction of the fluorosulfonyl-substituted cyclopentyl intermediate with tert-butyl isocyanate to form the desired carbamate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl ring or the fluorosulfonyl group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the fluorosulfonyl group, potentially converting it to a sulfonyl or sulfide group.
Substitution: The compound can participate in substitution reactions, where the fluorosulfonyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic reagents like amines, thiols, or alcohols can be employed in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced products with sulfonyl or sulfide groups.
Substitution: Substituted products with new functional groups replacing the fluorosulfonyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules, particularly those containing carbamate and fluorosulfonyl functionalities.
Biology:
Biochemical Studies: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions involving carbamates and fluorosulfonyl groups.
Medicine:
Drug Development: The compound’s potential biological activity may be explored for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate involves its interaction with molecular targets through its carbamate and fluorosulfonyl groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, depending on the context of its use. The compound may also participate in covalent bonding with target molecules, leading to irreversible modifications and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate
- tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]methyl}carbamate
- tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]propyl}carbamate
Comparison:
- Structural Differences: The primary difference lies in the nature of the substituent attached to the carbamate group. While tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate contains a cyclopentyl ring, the similar compounds listed above contain phenyl rings with varying alkyl chain lengths.
- Reactivity: The presence of a cyclopentyl ring in this compound may confer different reactivity and stability compared to the phenyl-containing analogs.
- Applications: The unique structure of this compound may make it more suitable for specific applications, such as those requiring enhanced ring strain or specific steric effects.
Eigenschaften
Molekularformel |
C11H20FNO4S |
|---|---|
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
tert-butyl N-[1-(fluorosulfonylmethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H20FNO4S/c1-10(2,3)17-9(14)13-11(6-4-5-7-11)8-18(12,15)16/h4-8H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
KAMUSDAYZURVFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)CS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


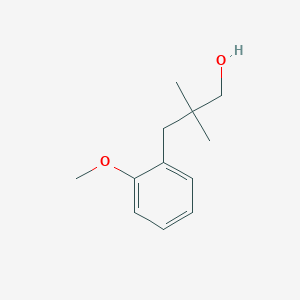
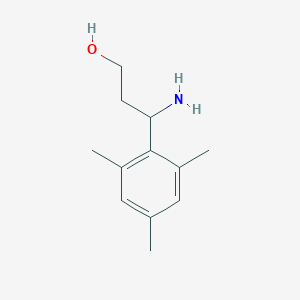
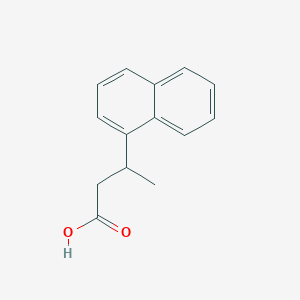

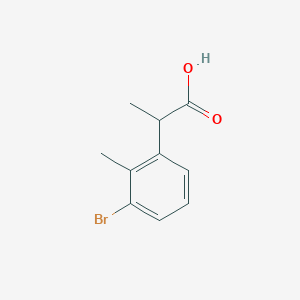


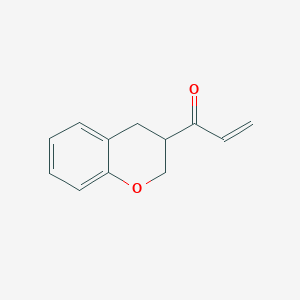

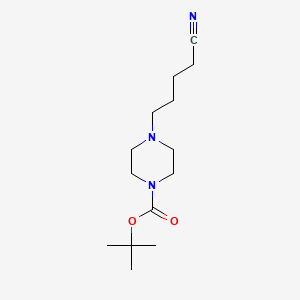
![1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13601697.png)



